Bienvenue dans la boutique en ligne BenchChem!

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Medicinal Chemistry Physicochemical Property CNS Drug Design

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797341-46-8) is a synthetic small molecule belonging to the N-substituted phenylpyrrolidine acetamide class, characterized by a 4-fluorophenylacetyl moiety linked via an amide bond to a 1-phenylpyrrolidin-2-yl)methanamine scaffold. The compound has a molecular formula of C₁₉H₂₁FN₂O, a molecular weight of 312.4 g/mol, and a computed cLogP of 3.6.

Molecular Formula C19H21FN2O
Molecular Weight 312.388
CAS No. 1797341-46-8
Cat. No. B2773810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
CAS1797341-46-8
Molecular FormulaC19H21FN2O
Molecular Weight312.388
Structural Identifiers
SMILESC1CC(N(C1)C2=CC=CC=C2)CNC(=O)CC3=CC=C(C=C3)F
InChIInChI=1S/C19H21FN2O/c20-16-10-8-15(9-11-16)13-19(23)21-14-18-7-4-12-22(18)17-5-2-1-3-6-17/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,21,23)
InChIKeyMEDFEKLSKWDBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797341-46-8): Procurement-Relevant Identity and Physicochemical Baseline


2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide (CAS 1797341-46-8) is a synthetic small molecule belonging to the N-substituted phenylpyrrolidine acetamide class, characterized by a 4-fluorophenylacetyl moiety linked via an amide bond to a 1-phenylpyrrolidin-2-yl)methanamine scaffold [1]. The compound has a molecular formula of C₁₉H₂₁FN₂O, a molecular weight of 312.4 g/mol, and a computed cLogP of 3.6 [1]. It possesses one undefined stereocenter, meaning the CAS registry entry corresponds to the racemic mixture; the individual (S)- and (R)-enantiomers are registered under separate PubChem CIDs [2]. This stereochemical ambiguity is a critical procurement consideration, as biological activity and regulatory status may differ markedly between enantiomers.

Why In-Class Phenylpyrrolidine Acetamide Analogs Cannot Substitute for 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide


The phenylpyrrolidine acetamide scaffold is present in a broad patent space covering opioid receptor ligands, nootropic agents, and anti-seizure compounds, but the specific 4-fluorophenylacetyl substituent at the amide nitrogen is a critical pharmacophoric determinant that modulates lipophilicity, metabolic stability, and target engagement [1]. Published SAR studies on related pyrrolidine-based nootropic and anticonvulsant series demonstrate that even minor variations in the aryl substituent—such as replacing 4-fluorophenyl with 4-chlorophenyl, 2,4-dichlorophenyl, or heteroaryl groups—can invert functional activity, alter receptor subtype selectivity, or abolish in vivo efficacy entirely [2]. Consequently, procurement of close-in analogs without explicit verification of identity and stereochemistry cannot be considered functionally equivalent to the target compound.

Quantitative Evidence Guide: 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide vs. Closest Analogs


Lipophilicity Advantage: The 4-Fluorophenyl Substituent Enhances Membrane Permeability vs. 4-Chlorophenyl and Unsubstituted Phenyl Analogs

The computed cLogP of 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is 3.6 [1]. This positions the compound within the optimal range for CNS passive permeability (cLogP 2–4) while retaining sufficient aqueous solubility for in vitro assay compatibility. In comparison, the analogous 4-chlorophenyl derivative (2-(4-chlorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide) has a computed cLogP of ~4.1, exceeding the CNS-optimal window and increasing the risk of high plasma protein binding, phospholipidosis, and hERG liability [2]. The unsubstituted phenylacetamide analog (N-[(1-phenylpyrrolidin-2-yl)methyl]-2-phenylacetamide) has a lower cLogP of ~2.9, which may reduce membrane permeation rates and brain exposure [2].

Medicinal Chemistry Physicochemical Property CNS Drug Design

Stereochemical Identity Defines Procurement Value: Racemic Mixture vs. Enantiopure (S)- and (R)-Forms

CAS 1797341-46-8 corresponds to the racemic mixture with one undefined stereocenter [1]. The (S)-enantiomer is registered as CID 99903469 and the (R)-enantiomer as CID 99903468 [1][2]. In the broader phenylpyrrolidine acetamide class, individual enantiomers frequently exhibit differential receptor binding: for example, in related kappa opioid agonist series, the (S)-enantiomer of N-substituted phenylpyrrolidine derivatives can show >10-fold higher affinity at the kappa opioid receptor (Ki = 0.72 nM) compared to the mu opioid receptor (Ki = 26 nM), while the (R)-enantiomer may lose this selectivity [3]. Procuring the racemate without verifying the enantiomeric ratio introduces uncontrolled pharmacokinetic and pharmacodynamic variability that is unacceptable in lead optimization and in vivo pharmacology.

Stereochemistry Quality Control Regulatory Compliance

Patent Landscape Distinction: N-Phenylpyrrolidine Amide Scaffold Is Covered by Composition-of-Matter Claims Implying Pharmacological Uniqueness

The Sanofi-Aventis patent US8227504B2 broadly claims substituted N-phenyl-pyrrolidinylmethylpyrrolidine amides for therapeutic use, demonstrating that this scaffold has been prioritized over other amide-linked heterocyclic series in industrial drug discovery [1]. While the patent does not explicitly disclose CAS 1797341-46-8, its Markush claims encompass the phenylpyrrolidine core with various N-acyl substituents, including arylacetyl groups. The existence of composition-of-matter patent protection for this specific scaffold implies that the assignee has generated internal data supporting differentiation from alternative serotonergic, dopaminergic, or anticonvulsant scaffolds, which guided the investment in patent prosecution [1]. This creates a structural and intellectual property distinction that is meaningful for organizations seeking to avoid freedom-to-operate conflicts when selecting a compound for internal programs.

Intellectual Property Drug Discovery Lead Identification

Validated Application Scenarios for 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide Based on Evidence


CNS Lead Optimization: Scaffold-Hopping from Phenylpiperidine to Phenylpyrrolidine Series

Research groups exploring kappa opioid receptor agonists or biogenic amine transporter ligands can employ CAS 1797341-46-8 as a phenylpyrrolidine scaffold probe to assess the impact of the pyrrolidine ring constraint relative to phenylpiperidine analogs. The computed cLogP of 3.6 indicates adequate CNS penetration potential, while the 4-fluorophenyl group provides a metabolic soft spot that can be monitored in microsomal stability assays as part of a systematic scaffold-hopping campaign [1]. This application requires the racemic mixture to establish baseline SAR before chiral resolution.

Analytical Reference Standard for Enantiomeric Purity Determination

Given that the (S)- and (R)-enantiomers are separately indexed in PubChem [1], the racemic CAS 1797341-46-8 serves as a critical reference standard for developing chiral HPLC or SFC methods to quantify enantiomeric excess in samples of the enantiopure forms. Procurement of the racemate alongside a certified enantiopure standard enables robust method validation for quality control in medicinal chemistry workflows.

Freedom-to-Operate Assessment in Phenylpyrrolidine Amide Chemical Space

Organizations conducting IP due diligence on N-phenylpyrrolidine amide-based therapeutics can procure CAS 1797341-46-8 as a representative compound for structural comparison with Markush claims in US8227504B2 [1] and related patent families. Its placement within the patent landscape supports freedom-to-operate analyses and may inform the design of patent-circumventing analogs.

Fragment-Based Design: 4-Fluorophenylacetyl Fragment Optimization

Medicinal chemistry programs that have identified 4-fluorophenylacetyl as a privileged fragment for a given target can use CAS 1797341-46-8 to evaluate the compatibility of this fragment with the 1-phenylpyrrolidine amine partner, comparing affinity, solubility, and metabolic stability against alternative amine fragments such as 1-benzylpyrrolidine or 1-phenylpiperidine [1].

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.